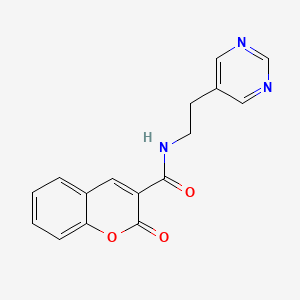

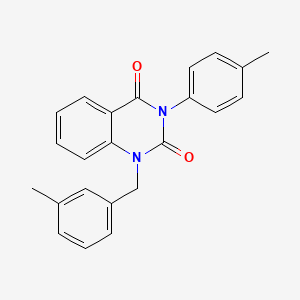

2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide” is a complex organic molecule that contains a chromene and a pyrimidine moiety. Chromenes are a class of organic compounds with a fused benzene and dihydrofuran ring. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the chromene and pyrimidine rings in separate steps, followed by their combination. The exact method would depend on the specific substituents and functional groups present in the target molecule .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromene and pyrimidine rings, along with the various substituents. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present. The chromene and pyrimidine moieties could potentially undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic substitution, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would depend on the specific structure and functional groups present .Applications De Recherche Scientifique

Synthesis and Biological Activities

Ionic Liquid Mediated Synthesis and Biological Applications : The synthesis of novel chromone-pyrimidine coupled derivatives using an eco-friendly and efficient catalyst, Triethyl ammonium sulphate [Et3NH][HSO4], under solvent-free conditions demonstrates the compound's potential in generating pharmacologically active molecules. These derivatives exhibit significant antifungal, antibacterial, and anticancer activities, underscoring the importance of chromone and pyrimidine pharmacophores in medicinal chemistry (Nikalje et al., 2017).

Antimicrobial Analysis and Enzyme Assay : Further exploration into the antimicrobial efficacy of chromone-pyrimidine derivatives revealed compounds with potent antibacterial and antifungal properties. The study included enzyme assay and molecular docking studies to understand the mode of action, alongside ADMET analysis for drug-like properties. Notably, certain derivatives showed non-toxic profiles in cytotoxicity assays against human cancer cell lines, highlighting their safety for potential therapeutic use (Tiwari et al., 2018).

Synthesis and Antimicrobial Evaluation of Coumarin Derivatives : Research into coumarin derivatives containing the thiazolidin-4-one ring revealed their promising antibacterial activity against common bacterial strains, demonstrating the versatile biological applications of these synthesized compounds (Ramaganesh et al., 2010).

Eco-Friendly Synthesis of Fused Pyrano Pyrimidinones : The use of Brønsted acidic ionic liquid catalysis for synthesizing novel pyrano pyrimidinones underlines an eco-friendly approach towards generating compounds with notable antimicrobial activity, especially against fungal strains like Candida rugosa (Banothu et al., 2013).

Anticholinesterase Activity of Coumarin-3-Carboxamides : The investigation into N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides provided insights into their significant activity against acetylcholinesterase (AChE), with certain compounds demonstrating potent inhibitory effects. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's (Ghanei-Nasab et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds have been known to target immortalized rat hepatic stellate cells (hsc-t6) .

Biochemical Pathways

Similar compounds have been found to exhibit anti-fibrotic activities , suggesting that they may affect pathways related to fibrosis.

Result of Action

Similar compounds have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro , suggesting potential anti-fibrotic effects.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-oxo-N-(2-pyrimidin-5-ylethyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c20-15(19-6-5-11-8-17-10-18-9-11)13-7-12-3-1-2-4-14(12)22-16(13)21/h1-4,7-10H,5-6H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRVYSPXIMIVBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCC3=CN=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylbenzamide](/img/structure/B2684649.png)

![6-(piperidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2684650.png)

![(3R,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[[3,4-dimethoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B2684652.png)

![Methyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2684658.png)

![N-cyclohexyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2684660.png)

![4-(Difluoromethyl)-2-isopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2684664.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2684666.png)

![9-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2684668.png)